molecular formula C5H9ClFNO2 B1400768 (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1001354-51-3

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1400768
CAS No.: 1001354-51-3
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-MMALYQPHSA-N
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Description

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride ( 1001354-51-3) is a fluorinated proline analog of high interest in pharmaceutical research and development . This compound, with the molecular formula C5H9ClFNO2 and a molecular weight of 169.58, serves as a critical chiral building block for the introduction of conformational constraints into peptide structures . The stereospecific introduction of fluorine at the 4-position of the pyrrolidine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry for probing enzyme active sites and improving the drug-like properties of peptide-based therapeutics . It is specifically listed under the synonym H-cis-4-F-Pro-OH·HCl and is often utilized in the synthesis of more complex molecules for drug discovery programs . The supplied material has a defined purity and requires storage under an inert atmosphere at room temperature . Handling should follow standard safety protocols, as the compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through a tightly bound chelation-controlled transition state during the ring closure reaction . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the precursor synthesis conditions to achieve a stable yield. Adjusting the sequence of synthetic steps can enhance the overall efficiency and yield of the desired product . The use of advanced techniques such as radiolabeling can also be employed for specific applications, such as imaging .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to achieve high selectivity and yield.

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its incorporation into peptides and proteins, where it influences the overall stability and conformation of the target molecules. The fluorine atom’s electronegativity and steric effects play a crucial role in stabilizing specific conformations, thereby enhancing the biological activity and stability of the resulting compounds .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry at the 4-position significantly influences physicochemical and biological properties. Key isomers include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Differences
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride C₅H₈ClFNO₂ 169.58 1001354-51-3 130–136 (dec.) Reference compound; cis-fluoro configuration
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride C₅H₈ClFNO₂ 169.58 21156-44-5 Not reported Trans-fluoro configuration; distinct NMR and optical rotation
(2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride C₅H₈ClFNO₂ 169.58 1523541-82-3 Not reported Enantiomeric pair with (2S,4S); potential differences in biological activity

Key Findings :

  • The cis (2S,4S) isomer exhibits distinct hydrogen bonding and crystal packing due to fluorine’s axial position, affecting solubility and stability .
  • The trans (2S,4R) isomer may display altered metabolic profiles in PET imaging due to steric effects .

Substituent Variants

Substitution at the 4-position with bulkier groups modifies lipophilicity and target interactions:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride C₁₁H₁₄ClNO₂ 227.69 82087-67-0 Phenyl group increases hydrophobicity; used in peptide drug design
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride C₅H₁₀Cl₂N₂O₂ 207.06 16257-84-4 Amino substitution enhances hydrogen bonding; potential for chelation

Key Findings :

  • Phenyl-substituted analogs (e.g., CAS 82087-67-0) show enhanced binding to hydrophobic enzyme pockets, but reduced solubility compared to fluoro derivatives .
  • Amino-substituted variants (e.g., CAS 16257-84-4) are explored for metal coordination in catalytic applications .

Functional Group Derivatives

Modifications to the carboxylic acid group alter reactivity and bioavailability:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(2S,4R)-Methyl 4-Fluoropyrrolidine-2-carboxylate Hydrochloride C₆H₁₁ClFNO₂ 183.61 58281-80-4 Methyl ester improves membrane permeability; used as a prodrug
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride C₅H₁₀ClFN₂O 168.60 1187432-31-0 Carboxamide reduces acidity; enhances stability in basic conditions

Key Findings :

  • Ester derivatives (e.g., CAS 58281-80-4) are less polar, facilitating blood-brain barrier penetration in neuroimaging .
  • Carboxamide derivatives (e.g., CAS 1187432-31-0) resist decarboxylation, making them suitable for long-term storage .

Biological Activity

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position, which influences its biological properties.
  • Molecular Formula : C5_5H8_8FNO2_2
  • CAS Number : 1001354-51-3

The biological activity of this compound is primarily attributed to its incorporation into peptides and proteins. The presence of the fluorine atom enhances the compound's metabolic stability and alters its electronic characteristics, which can influence protein folding and stability.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication processes, making it a candidate for antiviral drug development.
  • Neuroprotective Effects : Its structural similarity to neurotransmitters allows interaction with neural receptors, potentially offering neuroprotective benefits.
  • Anticancer Activity : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication processes
NeuroprotectiveInteracts with neural receptors; potential protective effects on neurons
AnticancerInhibits cancer cell proliferation in vitro
Protein StabilityInfluences protein folding pathways

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The IC50_{50} values ranged from 10 µM to 30 µM across different cell lines, suggesting its potential as a therapeutic agent in oncology.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, highlighting its accessibility for research and development purposes. It serves as a chiral building block in organic synthesis and is explored for its applications in drug development, particularly in designing peptide-based therapeutics with enhanced stability and bioavailability.

Comparison with Similar Compounds

A comparison with similar compounds reveals that this compound possesses unique electronic and steric properties due to the fluorine atom. This uniqueness enhances its stability and specificity in biological interactions compared to analogs such as (2R,4R)-4-hydroxyproline.

Table 2: Comparison with Analogous Compounds

CompoundKey Features
This compoundFluorinated derivative; high stability
(2R,4R)-4-HydroxyprolineHydroxyl group; less metabolic stability
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acidDifferent stereochemistry; varied activity

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The compound is synthesized via chiral precursors like di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate. Hydrolysis under acidic conditions (e.g., HCl) yields the hydrochloride salt, enhancing solubility . Stereochemical integrity is maintained by controlling temperature (<40°C) and solvent polarity (acetonitrile or dichloromethane). Chiral HPLC or X-ray crystallography (e.g., orthogonal crystal system, P2₁2₁2₁ space group) validates enantiomeric purity .

Q. How does the hydrochloride form impact solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) by forming ionic interactions with water. Stability is assessed via pH-dependent degradation studies (e.g., 24-hour incubation in PBS at 37°C). LC-MS monitors decomposition products, with >90% stability reported at pH 7.4 .

Q. What analytical techniques are essential for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using a Chirobiotic T column (mobile phase: methanol/water with 0.1% formic acid) .
  • X-ray crystallography : Confirms absolute configuration via Flack parameter analysis (e.g., C-2 and C-4 S-configuration) .
  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments; 1H^1\text{H}-13C^{13}\text{C} HSQC validates pyrrolidine ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer : Discrepancies arise from substituent positioning (e.g., 4-fluoro vs. 4-chloro) or stereochemistry. Systematic SAR studies compare:

  • Enzyme inhibition : IC50_{50} values against proteases (e.g., DPP-4) using fluorogenic substrates .
  • Cellular uptake : Radiolabeled 18F^{18}\text{F} analogs track biodistribution via PET imaging .
  • Data normalization : Activity is normalized to lipophilicity (logP) and hydrogen-bonding capacity (calculated via ChemAxon) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis for in vivo studies?

  • Methodological Answer :

  • Asymmetric catalysis : Use of (R)-BINAP ligands in palladium-catalyzed fluorination ensures >98% ee .
  • Crystallization-induced diastereomer resolution : Diastereomeric salts (e.g., with L-tartaric acid) are recrystallized from ethanol/water .
  • In-line PAT : Process analytical technology (e.g., FTIR) monitors reaction progress to minimize racemization .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina simulates binding to protease active sites (PDB: 4A5S). Fluorine’s electronegativity enhances hydrogen-bonding with catalytic residues (e.g., His740) .
  • MD simulations : GROMACS evaluates conformational stability in lipid bilayers (POPC model) to predict membrane permeability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

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